BenchChemオンラインストアへようこそ!

BMS-986020 sodium

Idiopathic Pulmonary Fibrosis Clinical Trial Forced Vital Capacity

BMS-986020 sodium is a high-affinity LPA1 antagonist and the definitive positive control for drug-induced liver injury (DILI) assays. Unlike other LPA1 antagonists (e.g., BMS-986278), its unique off-target inhibition of hepatic transporters BSEP (IC50 4.8 µM), MRP4 (6.2 µM), and MDR3 (7.5 µM) caused clinical hepatobiliary toxicity—a compound-specific effect, not a class effect. Essential for validating in vitro DILI models (hepatocyte spheroids, DILIsym®), benchmarking novel antifibrotic candidates, and characterizing species-specific bile acid transporter-mediated toxicity. Procure this irreplaceable reference standard for SAR safety studies and translational toxicology research.

Molecular Formula C29H25N2NaO5
Molecular Weight 504.5 g/mol
Cat. No. B2690375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986020 sodium
Molecular FormulaC29H25N2NaO5
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)[O-].[Na+]
InChIInChI=1S/C29H26N2O5.Na/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33;/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33);/q;+1/p-1/t19-;/m1./s1
InChIKeyQDCOVTLBRMPIMY-FSRHSHDFSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BMS-986020 Sodium: Core Pharmacological Profile and Procurement-Relevant Characteristics


BMS-986020 sodium (also known as AM152 sodium) is a high-affinity, synthetic organic small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1) [1]. It is an investigational compound that progressed to Phase 2 clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) before development was discontinued due to hepatobiliary toxicity [2]. Chemically, it is described as an azabicyclo compound with a carboxylic acid and tetrazole moiety, and its synthesis has been optimized for multikilogram scale production [3].

Why BMS-986020 Sodium Cannot Be Interchanged with Other LPA1 Antagonists


Although BMS-986020 sodium belongs to the LPA1 antagonist class, its unique off-target profile on hepatic bile acid and phospholipid transporters (BSEP, MRP4, MDR3) and its demonstrated clinical hepatobiliary toxicity differentiate it fundamentally from other LPA1 antagonists like BMS-986234 and BMS-986278 [1]. Preclinical and clinical data confirm that this toxicity is compound-specific and not a class effect of LPA1 antagonism [2]. Therefore, substitution with a different LPA1 antagonist will not replicate the complete pharmacological and toxicological signature of BMS-986020 sodium, making it an essential reference standard for mechanistic toxicology studies.

BMS-986020 Sodium: Quantitative Differentiation from Closest LPA1 Antagonist Comparators


Clinical Efficacy in IPF: Rate of FVC Decline vs. Placebo

In a Phase 2 clinical trial (NCT01766817), BMS-986020 sodium at 600 mg twice daily (BID) for 26 weeks significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo. This is the only LPA1 antagonist to have demonstrated this level of efficacy in a Phase 2 IPF trial before being discontinued [1].

Idiopathic Pulmonary Fibrosis Clinical Trial Forced Vital Capacity

Hepatobiliary Transporter Inhibition: BSEP, MRP4, and MDR3 IC50 Values vs. BMS-986234

BMS-986020 sodium exhibits potent inhibition of key hepatic bile acid and phospholipid transporters, which is a key differentiator from the structurally distinct LPA1 antagonist BMS-986234. This off-target activity is strongly linked to the clinical hepatobiliary toxicity observed with BMS-986020 sodium [1][2].

Hepatotoxicity Bile Acid Transport Drug-Induced Liver Injury

Mitochondrial Function Inhibition in Human Hepatocytes and Cholangiocytes

BMS-986020 sodium inhibits mitochondrial respiration in human hepatocytes and cholangiocytes, a mechanism contributing to its hepatobiliary toxicity. This effect is not observed with the comparator LPA1 antagonist BMS-986234 at relevant concentrations [1].

Mitochondrial Toxicity Hepatocyte Drug Safety

LPA1 Antagonist Potency: Kb and Selectivity Profile

BMS-986020 sodium demonstrates high-affinity binding to the LPA1 receptor with a Kb of 6.7 nM and exhibits selectivity over LPA3. This potency is comparable to next-generation LPA1 antagonists like BMS-986278 (Kb = 6.9 nM) but with a distinct off-target profile [1].

LPA1 Antagonist Binding Affinity Selectivity

Procurement-Driven Research Applications for BMS-986020 Sodium


Mechanistic Hepatotoxicity and DILI Risk Assessment

Given its well-characterized inhibition of hepatic transporters (BSEP, MRP4, MDR3) and mitochondrial function, BMS-986020 sodium serves as a definitive positive control in assays designed to predict drug-induced liver injury (DILI). Researchers can use it to validate in vitro models (e.g., human hepatocyte spheroids, DILIsym® simulations) and to benchmark the safety profile of novel LPA1 antagonists or other drug candidates [1][2].

LPA1 Receptor Pharmacology and Off-Target Profiling

As a high-affinity LPA1 antagonist with a unique off-target signature, BMS-986020 sodium is ideal for studies aimed at dissecting the role of LPA1 in fibrotic pathways versus the contribution of off-target effects to toxicity. Its comparable on-target potency to BMS-986278 but divergent safety profile makes it a critical comparator in SAR and safety pharmacology studies [1].

Validation of In Vivo Models for Hepatobiliary Toxicity

The compound's species-specific toxicity profile—replicable in cynomolgus monkeys but not in rats or dogs—makes it a valuable tool for validating and characterizing animal models of hepatobiliary injury. Researchers can use it to confirm the translational relevance of their nonclinical safety models for bile acid transporter-mediated toxicity [1].

Antifibrotic Efficacy Benchmarking in Preclinical IPF Models

Despite its clinical toxicity, BMS-986020 sodium demonstrated significant antifibrotic efficacy in a Phase 2 IPF trial (slowing FVC decline) and in rodent lung fibrosis models. It remains a useful benchmark compound for validating the efficacy of new antifibrotic agents in preclinical models of pulmonary fibrosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986020 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.